Candoxatrilat vs. Phosphoramidon: 5-Fold Greater NEP Inhibitory Potency with Distinct ECE Selectivity
Candoxatrilat exhibits 5-fold greater NEP inhibitory potency than phosphoramidon, with IC50 values of 17 nM and 83 nM, respectively. Crucially, the two inhibitors display divergent selectivity for endothelin-converting enzyme (ECE): phosphoramidon inhibits ET-1 release in cultured endothelial cells (IC50 16 µM), whereas candoxatrilat is inactive in this assay. This differential ECE activity distinguishes candoxatrilat as a more selective NEP inhibitor for applications where isolated NEP inhibition is required without confounding ECE modulation [1].
| Evidence Dimension | NEP inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 17 nM |
| Comparator Or Baseline | Phosphoramidon: 83 nM; Thiorphan: 2.5 nM |
| Quantified Difference | 5-fold more potent than phosphoramidon; 7-fold less potent than thiorphan |
| Conditions | Endothelium-denuded rabbit saphenous artery (RSA) model; big endothelin-1-induced contraction assay |
Why This Matters
Candoxatrilat provides intermediate NEP inhibitory potency between thiorphan and phosphoramidon while lacking ECE activity, enabling more selective NEP pharmacological studies.
- [1] Characterization of big endothelin-1-induced contraction in rabbit saphenous artery. 1995. Candoxatrilat (IC50 17 nM) and thiorphan (IC50 2.5 nM) were 5- to 30-fold more potent than phosphoramidon (IC50 83 nM). Phosphoramidon inhibited ET-1 release in cultured endothelial cells (IC50 16 µM); candoxatrilat was inactive. View Source
